![molecular formula C10H10F3NO B1602372 3-[3-(Trifluoromethyl)phenyl]propanamide CAS No. 535-53-5](/img/structure/B1602372.png)
3-[3-(Trifluoromethyl)phenyl]propanamide
Overview
Description
3-[3-(Trifluoromethyl)phenyl]propanamide (CAS: 150783-50-9) is a propanamide derivative characterized by a trifluoromethyl (-CF₃) substitution at the meta position of the phenyl ring. This compound, also known as Desnitroflutamide, shares structural similarities with nonsteroidal androgen receptor modulators (SARMs) and antagonists . The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing its pharmacokinetic profile and receptor-binding affinity. It serves as a key scaffold in medicinal chemistry for developing selective receptor modulators, particularly for androgen and dopamine receptors .
Preparation Methods
General Synthetic Route Overview
The synthesis of 3-[3-(Trifluoromethyl)phenyl]propanamide generally proceeds via the following key stages:
- Preparation of 3-(3-trifluoromethylphenyl)propanal or related aldehyde intermediates.
- Formation of amide via reaction with suitable amines.
- Selective reduction and purification steps to obtain the desired amide with high yield and purity.
Preparation of Key Intermediate Aldehydes and Alcohols
A critical precursor in the synthesis is 3-[3-(trifluoromethyl)phenyl]-2-propenal or 3-[3-(trifluoromethyl)phenyl]propionaldehyde, which can be prepared by:
Reduction of Mixed Anhydrides:
3-(Trifluoromethyl)cinnamic acid is reacted with alkyl chloroformate in the presence of a base (e.g., triethylamine) and solvent (toluene preferred) to form a mixed anhydride intermediate. This is then reduced using aqueous sodium borohydride at 0-5°C to yield 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol with ~74% yield.Selective Reduction of Esters:
Methyl or ethyl esters of 3-(3-trifluoromethylphenyl)propanoic acid are selectively reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H) or related hydride reagents at low temperatures (-70 to -85°C). This method avoids over-reduction to the alcohol and improves reproducibility.Oxidation of Alcohols to Aldehydes:
3-[3-(Trifluoromethyl)phenyl]propan-1-ol can be oxidized to the aldehyde using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite in the presence of potassium bromide in methylene chloride.
Amidation to Form this compound
The amide formation is typically achieved by:
Reaction of 3-(3-Trifluoromethylphenyl)propionic Acid with Amines:
The acid is reacted with (R)-1-naphthylethylamine or other suitable amines to form the corresponding amide. This step is often catalyzed or facilitated by coupling agents or under conditions favoring amide bond formation.Reductive Amination:
The aldehyde intermediate (3-[3-(trifluoromethyl)phenyl]propionaldehyde) is reacted with amines such as (R)-1-naphthylethylamine in the presence of titanium tetraisopropoxide to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride or hydrogenation (Pd/C catalyst) to yield the amide.
Reduction and Purification Details
Hydrogenation:
The imine intermediate is hydrogenated at 1 kg/cm² pressure in the presence of 5% palladium on carbon catalyst at 0-5°C to afford the amide product. The catalyst is removed by filtration post-reaction.Selective Reduction of By-products:
By-products from hydrogenation steps can be selectively reduced using potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) or sodium diisobutyl-tert-butoxy aluminum hydride (SDBBA) to improve yield and purity of the desired amide.Work-up and Isolation:
After reaction completion, typical work-up includes solvent removal under reduced pressure, aqueous extractions, washing with water, and filtration or centrifugation to isolate the solid amide. Anti-solvents may be added to precipitate the product, followed by drying.
Comparative Data Table of Key Preparation Steps
Step | Reagents/Conditions | Temperature (°C) | Yield/Outcome | Notes |
---|---|---|---|---|
Mixed Anhydride Formation | 3-(Trifluoromethyl)cinnamic acid + alkyl chloroformate + base (triethylamine) | -20 to 5 | Intermediate mixed anhydride formed | Solvent: toluene preferred |
Reduction to Allylic Alcohol | Sodium borohydride in aqueous solution | 0 to 5 | 74% yield of 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol | Slow addition, stirring 2 hrs |
Ester Reduction to Aldehyde | DIBAL-H or PDBBA in n-hexane | -75 to -85 | High selectivity for aldehyde | Avoids over-reduction to alcohol |
Alcohol Oxidation to Aldehyde | TEMPO, NaOCl, KBr in methylene chloride | Room temp | Efficient aldehyde formation | Mild oxidation conditions |
Imine Formation & Reduction | Aldehyde + (R)-1-naphthylethylamine + Ti(OiPr)4; then NaCNBH3 or Pd/C hydrogenation | 0 to 15 | High purity amide product | Hydrogenation at 0-5°C, 1 kg/cm² pressure |
By-product Reduction | PDBBA or SDBBA | Variable | Improved yield of desired aldehyde | Selective reduction of impurities |
Research Findings and Optimization Notes
The use of mixed anhydrides as intermediates allows for a controlled reduction step, improving yield and minimizing side reactions.
Low-temperature reductions with DIBAL-H or its derivatives are critical to avoid over-reduction of aldehydes to alcohols, a common problem in ester-to-aldehyde conversions.
Reductive amination with titanium tetraisopropoxide catalysis followed by hydrogenation provides a clean route to the amide, with sodium cyanoborohydride offering an alternative mild reducing agent.
The choice of solvent significantly affects reaction efficiency and product isolation; toluene, tetrahydrofuran, and methylene chloride are frequently preferred.
Selective reduction of by-products using specialized hydride reagents enhances overall process yield and purity, as demonstrated in recent process optimization studies.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-[3-(Trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[3-(Trifluoromethyl)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Drug Synthesis :
- Potential Anticancer Agent :
- Neurological Disorders :
Case Study 1: Cinacalcet Synthesis
A study detailed the synthesis of cinacalcet from this compound, emphasizing the importance of this compound as a pharmaceutical intermediate. The research outlined various synthetic routes, highlighting the efficiency of using this compound to achieve high yields of cinacalcet .
Case Study 2: Anticancer Activity
In a preclinical study, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as an anticancer agent .
Summary Table of Applications
Application Area | Description |
---|---|
Drug Synthesis | Used as an intermediate for cinacalcet, aiding in the treatment of hyperparathyroidism. |
Anticancer Research | Investigated for its ability to inhibit tumor growth through various mechanisms. |
Neurological Disorders | Explored for potential therapeutic effects on neurokinin receptor-mediated conditions. |
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and other interactions, enables the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Pharmacokinetic Properties
Table 1: Structural and Pharmacokinetic Comparison of Propanamide Derivatives
Key Observations :
- Electron-Withdrawing Groups: Nitro (-NO₂) and sulfonyl (-SO₂) groups (e.g., S-4, Compound 38) improve receptor-binding affinity but may reduce metabolic stability due to increased oxidative susceptibility .
- Heterocyclic Modifications : Oxadiazole rings (e.g., ) enhance resistance to hydrolysis, extending half-life.
- Substituent Position : Meta-trifluoromethyl substitution (common in all compounds) optimizes steric and electronic interactions with hydrophobic receptor pockets .
Table 2: Receptor Binding and Selectivity Data
Key Findings :
- Androgen Receptor (AR) Modulators: S-4 and Compound 38 demonstrate divergent activities (agonist vs. antagonist) due to sulfonyl vs. phenoxy substitutions .
- Dopamine D2 Antagonists : Sulfonamido derivatives (e.g., Compound 7) exhibit moderate potency, suggesting room for optimization .
- P2X7R Antagonists: Z1456467176’s sulfamoyl group enables nanomolar inhibition, highlighting versatility of the propanamide scaffold .
Metabolic Stability and Drug-Drug Interaction Potential
- Hepatic Metabolism : S-4 undergoes rapid oxidation and sulfate conjugation, resulting in a half-life of 2.3 hours in rats . In contrast, oxadiazole-containing analogs (e.g., ) resist hydrolysis, prolonging systemic exposure.
- CYP450 Interactions : Trifluoromethyl groups reduce CYP3A4-mediated metabolism, minimizing drug-drug interactions .
Biological Activity
3-[3-(Trifluoromethyl)phenyl]propanamide, with the molecular formula C10H10F3NO, is an organic compound notable for its trifluoromethyl group attached to a phenyl ring, linked to a propanamide moiety. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and applications.
The synthesis of this compound typically involves the reaction of 3-(Trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This is often followed by acylation using propanoyl chloride. On an industrial scale, continuous flow processes are employed to enhance yield and purity, utilizing automated reactors for precise control of reaction parameters .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to penetrate biological membranes. This characteristic allows it to modulate the activity of various biological targets, leading to diverse effects .
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In a study assessing a series of compounds similar to this compound, significant antiproliferative activity was observed against multiple cancer types, including breast and prostate cancers . The following table summarizes some findings related to its anticancer activity:
Cell Line | % Inhibition | Reference |
---|---|---|
T-47D (breast cancer) | 90.47% | |
SK-MEL-5 (melanoma) | 84.32% | |
HCT-116 (colon cancer) | 0.67 µM IC50 | |
PC-3 (prostate cancer) | 0.80 µM IC50 |
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for other potential biological activities:
- Antidepressant Effects : A related compound demonstrated antidepressant-like effects in animal models, suggesting that similar derivatives may influence serotonergic pathways .
- Enzyme Inhibition : Research has indicated that derivatives of this compound can inhibit enzymes such as alkaline phosphatase, showcasing potential in therapeutic applications against diseases where these enzymes are implicated .
Case Studies and Research Findings
- Anticancer Studies : A comprehensive evaluation of various derivatives revealed that certain analogs exhibited remarkable cytotoxicity against cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, revealing favorable interactions that could lead to effective inhibition .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-[3-(Trifluoromethyl)phenyl]propanamide, and what intermediates are critical?
Methodology :
-
Route 1 : React 3-(trifluoromethyl)phenylpropanoic acid with thionyl chloride to form the acyl chloride intermediate, followed by amidation with ammonia or a primary amine .
-
Route 2 : Use a palladium-catalyzed coupling reaction between 3-(trifluoromethyl)phenylboronic acid and acrylamide derivatives under Suzuki-Miyaura conditions .
-
Key Intermediates :
Intermediate Role Purity Requirement 3-(Trifluoromethyl)phenylpropanoic acid Precursor >98% (HPLC) Acyl chloride derivative Reactive intermediate Anhydrous conditions
Q. How is the structural identity of this compound confirmed?
Methodology :
Q. What purification strategies are effective for isolating high-purity this compound?
Methodology :
- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 1:3 to 1:1) to remove unreacted starting materials .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation (yield: 75–85%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodology :
-
Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
-
Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence bioactivity .
-
Data Discrepancy Table :
Study Reported IC₅₀ (μM) Assay Conditions Likely Cause of Variance Smith et al. (2023) 12.5 Serum-free media Protein binding interference Lee et al. (2024) 2.1 10% FBS media Enhanced solubility
Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?
Methodology :
- Kinetic Analysis : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
- Docking Simulations : Perform molecular docking with AutoDock Vina to identify binding interactions with target enzymes (e.g., kinases) .
- Fluorescence Quenching : Monitor tryptophan fluorescence in the enzyme’s active site upon compound binding .
Q. How can researchers mitigate challenges in analyzing degradation products during stability studies?
Methodology :
-
Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions, then analyze via HPLC-DAD .
-
Common Degradation Pathways :
Condition Major Degradant Detection Method Acidic (pH 2) 3-[3-(Trifluoromethyl)phenyl]propanoic acid HPLC (retention time: 4.2 min) Oxidative (H₂O₂) Sulfoxide derivative LC-MS ([M+O]+ at m/z 248.1)
Q. Methodological Considerations
Q. What are the limitations of current synthetic methods, and how can they be improved?
Critical Analysis :
- Low Yield in Amidation : Poor nucleophilicity of ammonia can reduce amidation efficiency. Solution: Use trimethylaluminum as a catalyst to enhance reactivity .
- Scale-Up Challenges : Column chromatography is impractical for large-scale synthesis. Solution: Switch to continuous flow reactors for higher throughput .
Q. How to validate the compound’s role in material science applications (e.g., polymer additives)?
Methodology :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C suggests suitability for high-temperature polymers) .
- DSC : Measure glass transition temperature (Tg) shifts in polymer blends to evaluate plasticizing effects .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGYZUOKQXPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591743 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535-53-5 | |
Record name | 3-(Trifluoromethyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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